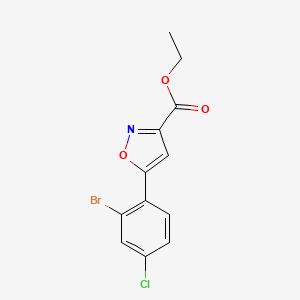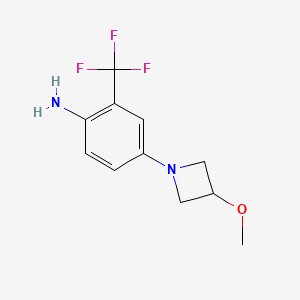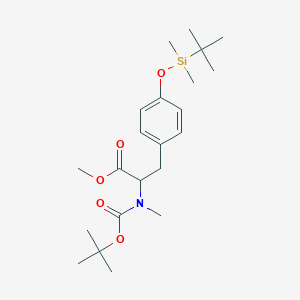![molecular formula C15H17N B13713184 1-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B13713184.png)
1-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanamine, also known as 1-(4-Methylphenyl)ethylamine, is a chiral amine. This compound is characterized by the presence of a biphenyl structure with a methyl group at the para position and an ethanamine group attached to the biphenyl ring. It is a primary amine, which means it has one alkyl group attached to the nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 4-methylbiphenyl with ethylamine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 1-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanamine often involves the use of advanced catalytic processes to enhance yield and purity. The process may include steps such as hydrogenation, amination, and purification to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, sulfuryl chloride.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, strong bases.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
1-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets. As a primary amine, it can form hydrogen bonds and interact with various enzymes and receptors. The compound’s effects are mediated through its ability to donate or accept protons, facilitating various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 4-methyl-: Similar structure but lacks the ethanamine group.
Ethanamine, N-methyl-: Contains an ethanamine group but lacks the biphenyl structure.
Uniqueness
1-(4’-Methyl-[1,1’-biphenyl]-4-yl)ethanamine is unique due to its combination of a biphenyl structure with a methyl group and an ethanamine group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C15H17N |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
1-[4-(4-methylphenyl)phenyl]ethanamine |
InChI |
InChI=1S/C15H17N/c1-11-3-5-14(6-4-11)15-9-7-13(8-10-15)12(2)16/h3-10,12H,16H2,1-2H3 |
InChI Key |
UYWNHSHLXFPBTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Boc-amino)-4-[4-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B13713101.png)
![1-[Amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea](/img/structure/B13713111.png)

![Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B13713120.png)










